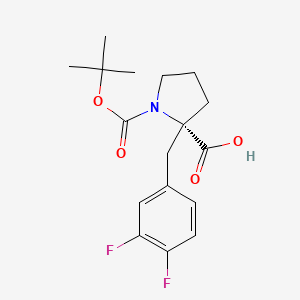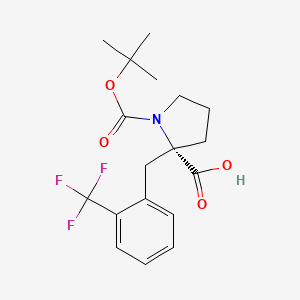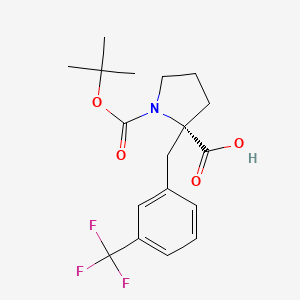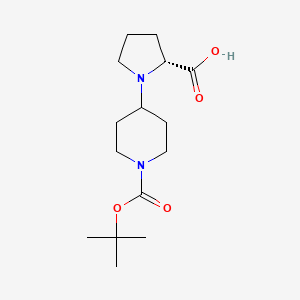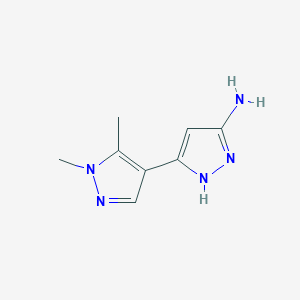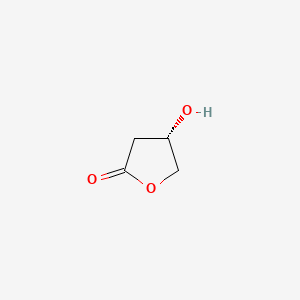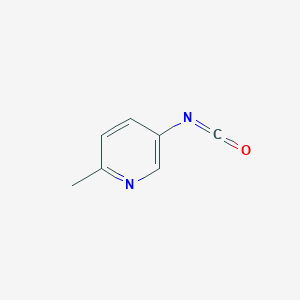![molecular formula C13H13NO5 B1311498 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905808-61-9](/img/structure/B1311498.png)
4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is an organic compound . It has a molecular formula of C13H13NO5 and a molecular weight of 263.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in form . Its molecular weight is 263.25 , and its molecular formula is C13H13NO5 .Wissenschaftliche Forschungsanwendungen
Application in Plastics, Adhesives, and Coatings Industry
Summary of the Application
m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application
The specific methods of application in these industries are not detailed in the source. However, it is likely that the m-Aryloxy phenols are incorporated into the materials during the manufacturing process.
Results or Outcomes
The use of m-Aryloxy phenols in these industries results in materials with improved thermal stability and flame resistance .
Potential Biological Activities
Summary of the Application
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Methods of Application
The specific methods of application in biological research are not detailed in the source. However, it is likely that these compounds are used in in vitro and in vivo experiments to study their effects.
Results or Outcomes
The use of m-Aryloxy phenols in biological research has shown potential anti-tumor and anti-inflammatory effects .
Synthesis of Bioactive Natural Products and Conducting Polymers
Summary of the Application
Phenol derivatives, such as m-Aryloxy phenols, have high potential for synthesizing bioactive natural products and conducting polymers .
Methods of Application
The specific methods of synthesis are not detailed in the source. However, many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results or Outcomes
The synthesis of bioactive natural products and conducting polymers using phenol derivatives has been widely researched, and many synthesis methods have been developed .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
Summary of the Application
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Methods of Application
These compounds are likely incorporated into various materials during the manufacturing process to improve their properties.
Results or Outcomes
The use of m-Aryloxy phenols in these applications results in materials with improved thermal stability and resistance to ultraviolet radiation and flames .
Synthesis of Peptides
Summary of the Application
Phenol derivatives can be used in the synthesis of peptides, which are important biomolecules with several biological activities .
Methods of Application
One method involves the use of Fmoc solid phase peptide synthesis (SPPS), where the Fmoc protecting group is removed from the resin using an organic base like 4-methylpiperidine .
Results or Outcomes
The use of phenol derivatives in peptide synthesis allows for the production of larger quantities of these biomolecules, which are important for various studies such as biological tests, NMR structure determination, and interaction studies .
Potential Anti-Tumor Effects
Summary of the Application
Some phenol derivatives have been found to have potential anti-tumor effects .
Results or Outcomes
The use of phenol derivatives in biological research has shown potential anti-tumor effects .
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-4-9(6-10)17-2/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFQDKGIXAAERF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170998 |
Source


|
| Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid | |
CAS RN |
905808-61-9 |
Source


|
| Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905808-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

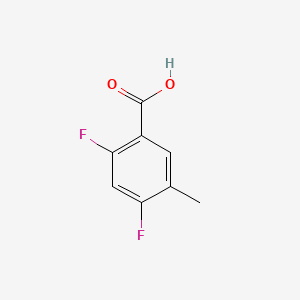
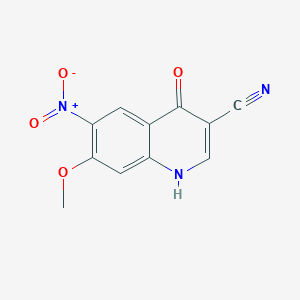
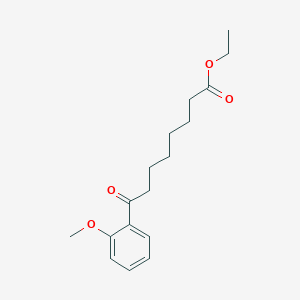
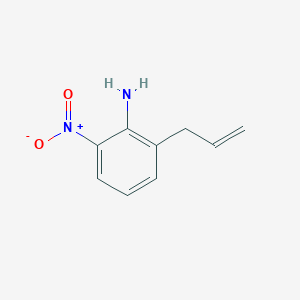
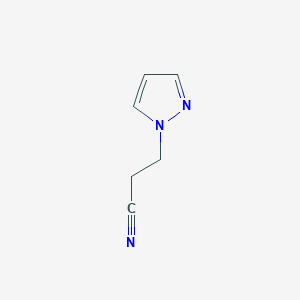
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)
